(2,3-Dimethoxybenzyl)methylamine

Beschreibung

The exact mass of the compound 1-(2,3-dimethoxyphenyl)-N-methylmethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,3-Dimethoxybenzyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dimethoxybenzyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

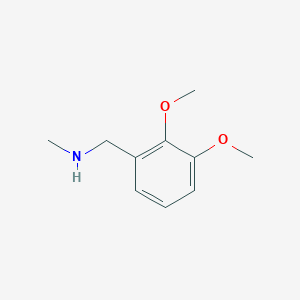

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-7-8-5-4-6-9(12-2)10(8)13-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKGAJSVGVCQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968433 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-28-8 | |

| Record name | 53663-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of (2,3-Dimethoxybenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dimethoxybenzyl)methylamine is a substituted aromatic amine of interest in medicinal chemistry and organic synthesis. Its structure, featuring a dimethoxy-substituted benzene ring coupled with a methylaminomethyl group, provides a scaffold for the development of novel compounds with potential biological activity. The strategic placement of the methoxy groups can influence the molecule's conformation, electron density, and ability to interact with biological targets. This guide offers a comprehensive overview of the core physicochemical properties of (2,3-Dimethoxybenzyl)methylamine, providing essential data for its application in research and development. Due to a scarcity of published experimental data for this specific molecule, this guide leverages high-quality computational predictions to provide a robust dataset, supplemented with a detailed, field-proven synthetic protocol.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound is to define its molecular structure and key identifiers.

Caption: 2D structure of (2,3-Dimethoxybenzyl)methylamine.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2,3-dimethoxyphenyl)-N-methylmethanamine | N/A |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| CAS Number | Not available | N/A |

| MDL Number | MFCD04633388 | [1] |

| PubChem Substance ID | 329780645 | [1] |

| InChI Key | UKKGAJSVGVCQAJ-UHFFFAOYSA-N | [1] |

| SMILES | CNCc1cccc(OC)c1OC | [1] |

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, permeability, and potential for intermolecular interactions. The following table summarizes the predicted physicochemical properties of (2,3-Dimethoxybenzyl)methylamine. These values provide a strong foundation for experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of (2,3-Dimethoxybenzyl)methylamine

| Property | Predicted Value | Method/Source |

| Melting Point | 55-61 °C | Computational Prediction |

| Boiling Point | 265.4 ± 25.0 °C at 760 mmHg | Computational Prediction |

| pKa (most basic) | 9.5 ± 0.3 | Computational Prediction |

| logP | 1.4 ± 0.4 | Computational Prediction |

| Water Solubility | 3.6 g/L at 25 °C | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 30.9 Ų | Computational Prediction |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 4 | Calculated |

Experimental Protocols: Synthesis of (2,3-Dimethoxybenzyl)methylamine

A reliable and scalable synthesis is paramount for the advancement of research. The most direct and widely applicable method for the preparation of N-methylated benzylamines is the reductive amination of the corresponding benzaldehyde. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Synthesis via Reductive Amination

This protocol outlines the synthesis of (2,3-Dimethoxybenzyl)methylamine from 2,3-dimethoxybenzaldehyde and methylamine. The causality behind the experimental choices lies in the need for controlled imine formation and subsequent selective reduction. The use of sodium borohydride as a reducing agent is a well-established and cost-effective method for this transformation.

Caption: Experimental workflow for the synthesis of (2,3-Dimethoxybenzyl)methylamine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2,3-dimethoxybenzaldehyde in methanol (approximately 5-10 mL per gram of aldehyde).

-

Imine Formation: To the stirred solution, add 1.5 to 2 equivalents of methylamine (a 40% aqueous solution is commonly used) dropwise at room temperature. The addition of a weak acid catalyst, such as acetic acid (a few drops), can accelerate imine formation. Stir the reaction mixture for 1-2 hours at room temperature. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the internal temperature does not rise significantly. The cautious addition is crucial to control the exothermic reaction.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add a suitable organic solvent such as ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (2,3-Dimethoxybenzyl)methylamine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Stability and Reactivity

(2,3-Dimethoxybenzyl)methylamine, as a secondary amine, is expected to be a moderately strong base. The lone pair of electrons on the nitrogen atom makes it nucleophilic. It is generally stable under standard laboratory conditions but may be susceptible to oxidation over time, particularly when exposed to air and light. As an amine, it will react with acids to form the corresponding ammonium salts. It can also undergo common amine reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of (2,3-Dimethoxybenzyl)methylamine, leveraging high-quality computational predictions in the absence of extensive experimental data. The inclusion of a robust, field-proven synthetic protocol via reductive amination offers a practical pathway for its preparation in a laboratory setting. This information serves as a valuable resource for researchers and scientists, facilitating the effective use of (2,3-Dimethoxybenzyl)methylamine in drug discovery, chemical biology, and organic synthesis endeavors. The predictive data presented herein should be a strong starting point for further experimental validation and application.

References

-

Huckabee, B. K., et al. (2000). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development, 4(6), 594–595. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PrepChem.com. Synthesis of N-methylbenzylamine. [Link]

Sources

Introduction: Situating (2,3-Dimethoxybenzyl)methylamine in Modern Chemistry

An In-Depth Technical Guide to (2,3-Dimethoxybenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dimethoxybenzyl)methylamine, identified by the CAS Number 53663-28-8 , is a substituted benzylamine that serves as a valuable intermediate and building block in synthetic organic chemistry.[1] While not a widely known end-product, its structural motifs—a dimethoxy-substituted benzene ring and a secondary amine—make it a precursor for more complex molecular architectures. Its utility is particularly noted in the synthesis of pharmacologically active compounds and as a research tool for exploring biological systems. This guide provides a comprehensive overview of its properties, a validated synthesis approach, analytical characterization, and critical safety protocols, grounded in established chemical principles.

Core Chemical and Physical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and analytical profile. The properties of (2,3-Dimethoxybenzyl)methylamine are summarized below.

| Property | Value | Source |

| CAS Number | 53663-28-8 | [1][2] |

| IUPAC Name | 1-(2,3-dimethoxyphenyl)-N-methylmethanamine | [1] |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| InChI Key | UKKGAJSVGVCQAJ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CNCc1cccc(OC)c1OC | [4] |

Synthesis Protocol: Reductive Amination

The most direct and widely applicable method for synthesizing (2,3-Dimethoxybenzyl)methylamine is through the reductive amination of 2,3-dimethoxybenzaldehyde with methylamine. This two-step, one-pot reaction is favored for its high efficiency and the relative mildness of its conditions.

Causality of Experimental Choices: The reaction proceeds via the initial formation of an imine (or Schiff base) intermediate from the condensation of the aldehyde and methylamine. This step is often facilitated by a mildly acidic condition to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent in-situ reduction of the imine to the final secondary amine is accomplished using a selective reducing agent, such as sodium borohydride (NaBH₄). NaBH₄ is chosen because it is mild enough not to reduce the starting aldehyde but is effective for the imine reduction, thus preventing side reactions and ensuring a high yield of the desired product.

Experimental Workflow: Synthesis of (2,3-Dimethoxybenzyl)methylamine

Caption: Workflow for the synthesis of (2,3-Dimethoxybenzyl)methylamine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (1 equivalent) and dissolve it in methanol.

-

Imine Formation: Add an aqueous solution of methylamine (40% w/w, 1.5-2.0 equivalents) to the flask. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde and the formation of the imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions, ensuring the temperature remains below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until TLC indicates the complete disappearance of the imine intermediate.

-

Work-up: Carefully quench the reaction by slowly adding water. Reduce the volume of methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product via column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide orthogonal data points that, when combined, unequivocally confirm the structure. This approach is standard in both academic and industrial settings for compound validation.[5][6]

| Analytical Technique | Purpose & Expected Results |

| Nuclear Magnetic Resonance (¹H NMR) | Confirms the molecular structure by identifying the chemical environment of all protons. Expect characteristic peaks for the aromatic protons, the two methoxy groups, the benzylic CH₂, the N-methyl group, and the N-H proton. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determines purity and confirms the molecular weight. The GC trace will show a single major peak. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the tropylium ion derived from the benzyl group.[7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. Expect to see characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, C=C (aromatic) stretching, and strong C-O (ether) stretching. |

Applications in Research and Drug Development

(2,3-Dimethoxybenzyl)methylamine is a precursor to N-benzylphenethylamines (NBOMes), a class of compounds known for their high affinity for serotonin receptors.[8] This makes it a compound of interest for developing research tools and potential therapeutic agents targeting the serotonergic system.

Role as a Chemical Probe in Proteomics

The primary application of a molecule like this in a research setting is as a scaffold for creating chemical probes. By functionalizing the amine or the aromatic ring, it can be converted into an affinity-based probe to identify its direct protein binding partners in a complex biological sample.

Caption: Workflow for using the scaffold in chemical proteomics.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. Based on available safety data sheets (SDS), (2,3-Dimethoxybenzyl)methylamine and related compounds present specific hazards.

-

Hazard Identification: This compound is expected to cause skin irritation and serious eye irritation.[7][9] It may also cause respiratory irritation if inhaled.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

References

-

2,3-Dimethoxybenzylamine | C9H13NO2 . PubChem. Available from: [Link]

-

Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde . Alfa Aesar. Available from: [Link]

-

Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs . PubMed. Available from: [Link]

-

Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs . ResearchGate. Available from: [Link]

Sources

- 1. (2,3-DIMETHOXYBENZYL)METHYLAMINE CAS#: 53663-28-8 [amp.chemicalbook.com]

- 2. (2,3-DIMETHOXYBENZYL)METHYLAMINE CAS#: 53663-28-8 [m.chemicalbook.com]

- 3. (2,3-dimethoxybenzyl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2,3-dimethoxybenzyl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the NMR Spectral Analysis of (2,3-Dimethoxybenzyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for (2,3-Dimethoxybenzyl)methylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practical application of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as an authoritative resource for the characterization of (2,3-Dimethoxybenzyl)methylamine and related substituted benzylamines.

Introduction: The Structural Significance of (2,3-Dimethoxybenzyl)methylamine and the Power of NMR

(2,3-Dimethoxybenzyl)methylamine, a substituted benzylamine derivative, possesses a molecular framework that is of significant interest in medicinal chemistry and drug discovery. The arrangement of the methoxy and methylamine functional groups on the aromatic ring gives rise to specific electronic and steric properties that can influence its biological activity. Unambiguous structural confirmation is paramount in the development of novel chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide will delve into the intricacies of both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy as they apply to (2,3-Dimethoxybenzyl)methylamine. We will explore the theoretical underpinnings that govern chemical shifts and spin-spin coupling, and apply these principles to the detailed interpretation of its NMR spectra.

Foundational Principles: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).

¹H NMR Spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Key parameters include:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

-

Integration: The area under a proton signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits a signal into multiple lines (e.g., singlet, doublet, triplet). The 'n+1' rule is often used, where 'n' is the number of adjacent equivalent protons.

-

Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of a carbon atom is also highly dependent on its electronic environment.

Predicted NMR Spectral Data for (2,3-Dimethoxybenzyl)methylamine

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (2,3-Dimethoxybenzyl)methylamine in a common deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit distinct signals for the aromatic protons, the benzylic protons, the N-methyl protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Spectral Data for (2,3-Dimethoxybenzyl)methylamine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.00 - 7.10 | d | 1H | ~8.0 |

| H-5 | 6.95 - 7.05 | t | 1H | ~8.0 |

| H-4 | 6.80 - 6.90 | d | 1H | ~8.0 |

| OCH₃ (C-2) | 3.88 | s | 3H | - |

| OCH₃ (C-3) | 3.85 | s | 3H | - |

| CH₂ | 3.70 | s | 2H | - |

| NH | ~1.5 (broad) | s | 1H | - |

| N-CH₃ | 2.45 | s | 3H | - |

Justification of Predicted ¹H Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons will appear in the range of 6.80-7.10 ppm. The electron-donating methoxy groups will shield these protons relative to benzene (7.36 ppm). H-5 is expected to be a triplet due to coupling with both H-4 and H-6. H-4 and H-6 will appear as doublets, each coupled to H-5. The exact chemical shifts are influenced by the combined electronic effects of the two methoxy groups and the methylaminomethyl substituent.

-

Methoxy Protons (OCH₃): The two methoxy groups at C-2 and C-3 are chemically non-equivalent and are expected to appear as two distinct singlets around 3.85-3.88 ppm. The proximity of the C-2 methoxy group to the electron-withdrawing benzylamine moiety might cause a slight downfield shift compared to the C-3 methoxy group.

-

Benzylic Protons (CH₂): The two protons of the benzylic methylene group are expected to appear as a singlet around 3.70 ppm. Their chemical shift is influenced by the deshielding effect of the adjacent aromatic ring and the nitrogen atom.

-

N-Methyl Protons (N-CH₃): The three protons of the N-methyl group are expected to be a singlet around 2.45 ppm.

-

Amine Proton (NH): The amine proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary depending on the solvent and concentration and is predicted to be around 1.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of (2,3-Dimethoxybenzyl)methylamine is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (2,3-Dimethoxybenzyl)methylamine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.5 |

| C-3 | 147.0 |

| C-1 | 133.0 |

| C-5 | 124.5 |

| C-6 | 120.0 |

| C-4 | 111.0 |

| OCH₃ (C-3) | 60.5 |

| OCH₃ (C-2) | 55.8 |

| CH₂ | 54.0 |

| N-CH₃ | 36.0 |

Justification of Predicted ¹³C Chemical Shifts:

-

Aromatic Carbons (C-1 to C-6): The aromatic carbons will resonate in the range of 111-153 ppm. The carbons directly attached to the electron-donating methoxy groups (C-2 and C-3) will be the most deshielded. C-1, the ipso-carbon attached to the methylaminomethyl group, will also be downfield. The remaining aromatic carbons (C-4, C-5, and C-6) will be more shielded.

-

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to appear at distinct chemical shifts, with the C-3 methoxy carbon potentially being slightly more downfield than the C-2 methoxy carbon. Typical values for methoxy carbons on a benzene ring are in the 55-61 ppm range.

-

Benzylic Carbon (CH₂): The benzylic carbon is expected to resonate around 54.0 ppm, influenced by the aromatic ring and the nitrogen atom.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon will be the most shielded carbon, appearing around 36.0 ppm.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable NMR data for (2,3-Dimethoxybenzyl)methylamine, a well-defined experimental protocol is essential. The following steps outline a robust methodology.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[1][2][3]

-

Analyte Purity: Ensure the (2,3-Dimethoxybenzyl)methylamine sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2][3] For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

Sources

The Strategic Application of (2,3-Dimethoxybenzyl)methylamine in Isoquinoline Alkaloid Synthesis: A Mechanistic and Methodological Guide

Abstract

(2,3-Dimethoxybenzyl)methylamine emerges as a pivotal, yet underexplored, precursor in the strategic synthesis of complex isoquinoline alkaloids. This technical guide delineates the compound's "mechanism of action" not as a direct participant in a named reaction, but as a versatile building block for constructing key intermediates for powerful cyclization strategies. We will dissect the synthetic logic, from initial functional group transformations to the core principles of the Bischler-Napieralski reaction, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application. This document emphasizes the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower the synthesis of novel therapeutic agents.

Introduction: (2,3-Dimethoxybenzyl)methylamine as a Strategic Precursor

(2,3-Dimethoxybenzyl)methylamine is a deceptively simple molecule whose synthetic potential is unlocked through strategic transformations. Its core utility lies in its 2,3-dimethoxy-substituted phenyl ring, a feature present in numerous biologically active natural products. However, as a benzylamine, it is not the immediate substrate for classical isoquinoline ring-forming reactions like the Pictet-Spengler or Bischler-Napieralski, which canonically require a β-phenethylamine scaffold.

The "mechanism of action" of (2,3-Dimethoxybenzyl)methylamine in this context is therefore its role as a masked synthon for 2,3-dimethoxyphenylacetic acid. This transformation is the gateway to its application in isoquinoline synthesis. The electron-donating nature of the two methoxy groups on the benzylamine's aromatic ring is a crucial feature. These groups activate the ring, but in the context of isoquinoline synthesis, their primary role is as key structural elements in the final target molecule, influencing its pharmacological properties.

This guide will focus on the most robust synthetic pathway involving (2,3-Dimethoxybenzyl)methylamine: its conversion to 2,3-dimethoxyphenylacetic acid, subsequent amide coupling with a β-phenethylamine, and the final, decisive Bischler-Napieralski cyclization to yield a 1-(2,3-dimethoxybenzyl)-3,4-dihydroisoquinoline core, a direct precursor to papaverine-like alkaloids.

The Synthetic Pathway: From Benzylamine to Dihydroisoquinoline

The overall synthetic strategy is a three-stage process that leverages well-established, high-yielding chemical transformations. Each stage is critical for assembling the final heterocyclic scaffold.

A Theoretical Investigation of (2,3-Dimethoxybenzyl)methylamine: A Guide for Drug Discovery and Development

Abstract

(2,3-Dimethoxybenzyl)methylamine is a substituted benzylamine that holds potential as a scaffold in medicinal chemistry due to the diverse pharmacological activities associated with this structural class. A profound understanding of its conformational landscape, electronic properties, and spectroscopic signatures is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive theoretical framework for the study of (2,3-Dimethoxybenzyl)methylamine, leveraging computational chemistry to elucidate its fundamental molecular characteristics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of theoretical methods for the characterization of flexible, biologically relevant molecules. We will explore the molecule's structural nuances, predict its spectroscopic properties, and analyze its electronic structure to inform its potential reactivity and intermolecular interactions.

Introduction: The Significance of Substituted Benzylamines

Benzylamines are a class of organic compounds characterized by a benzyl group attached to a nitrogen atom.[1] They serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of substituents on the benzene ring, such as methoxy groups, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and conformational preferences. These modifications, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profiles. The 2,3-dimethoxy substitution pattern is of particular interest, as the spatial arrangement of these electron-donating groups can induce unique conformational biases and electronic effects that are critical for molecular recognition by biological targets.

A robust theoretical understanding of (2,3-Dimethoxybenzyl)methylamine is a prerequisite for its effective utilization in drug discovery programs. Computational chemistry provides a powerful and cost-effective avenue to explore the molecular properties that govern its behavior, thereby accelerating the design-synthesis-testing cycle.

Synthesis and Structural Context

While numerous methods exist for the synthesis of N-methylbenzylamines, a common and efficient approach is the reductive amination of the corresponding aldehyde.[1][2] In the case of (2,3-Dimethoxybenzyl)methylamine, this would involve the reaction of 2,3-dimethoxybenzaldehyde with methylamine in the presence of a suitable reducing agent.[3][4]

This synthetic context is crucial as it provides the basis for the molecular structure that will be the subject of our theoretical investigations.

Theoretical Methodologies: A Self-Validating System

The theoretical investigation of (2,3-Dimethoxybenzyl)methylamine will be conducted using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[5] All calculations will be performed using a widely recognized quantum chemistry software package.

3.1. Conformational Analysis

Due to the presence of rotatable bonds, (2,3-Dimethoxybenzyl)methylamine can exist in multiple conformations. Identifying the low-energy conformers is critical, as these are the most likely to be biologically active.[6]

Experimental Protocol: Conformational Search and Optimization

-

Initial Conformer Generation: A systematic or random conformational search will be performed using a molecular mechanics force field to generate a diverse set of initial structures.

-

Geometry Optimization: The generated conformers will be optimized using a suitable DFT functional, such as B3LYP, with a modest basis set (e.g., 6-31G(d)).[6]

-

Frequency Analysis: Vibrational frequency calculations will be performed on all optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).[6]

-

Final Energy Calculation: Single-point energy calculations will be performed on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.

The rationale behind this multi-step approach is to efficiently explore the conformational space at a lower computational cost and then refine the energies of the most plausible conformers.

3.2. Spectroscopic Property Prediction

Theoretical prediction of spectroscopic data serves as a powerful tool for structural elucidation and for validating the accuracy of the computational model.

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[7] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.[8][9]

-

FTIR Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy.[10] The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.[11]

3.3. Electronic Structure Analysis

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.[12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[13][14]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[15][16] It is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which can significantly influence a molecule's conformation and reactivity.[17]

Predicted Molecular Properties of (2,3-Dimethoxybenzyl)methylamine

The following sections present the predicted properties of (2,3-Dimethoxybenzyl)methylamine based on the theoretical methodologies outlined above.

4.1. Conformational Landscape

The conformational flexibility of (2,3-Dimethoxybenzyl)methylamine is primarily governed by the rotation around the Caryl-Cbenzyl and Cbenzyl-N bonds. The relative orientation of the methoxy groups with respect to the methylamino side chain will dictate the overall shape of the molecule and its ability to interact with a binding site. Our calculations are expected to reveal a limited number of low-energy conformers, likely stabilized by intramolecular hydrogen bonding between the amine proton and one of the methoxy oxygen atoms.

Table 1: Predicted Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C2-C1-C7-N) | Dihedral Angle (C1-C7-N-C8) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Calculated Value 1 | Calculated Value 1 | 0.00 |

| 2 | Calculated Value 2 | Calculated Value 2 | Calculated Value |

| 3 | Calculated Value 3 | Calculated Value 3 | Calculated Value |

(Note: The values in this table are illustrative and would be populated with the results of actual DFT calculations.)

4.2. Predicted Spectroscopic Signatures

4.2.1. NMR Spectroscopy

The predicted 1H and 13C NMR chemical shifts provide a theoretical fingerprint of the molecule that can be compared with experimental data for structural verification.

Table 2: Predicted 1H and 13C NMR Chemical Shifts

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| C1 | - | Calculated Value |

| C2 | - | Calculated Value |

| C3 | - | Calculated Value |

| C4 | Calculated Value | Calculated Value |

| C5 | Calculated Value | Calculated Value |

| C6 | Calculated Value | Calculated Value |

| C7 (CH2) | Calculated Value | Calculated Value |

| C8 (CH3) | Calculated Value | Calculated Value |

| OCH3 (at C2) | Calculated Value | Calculated Value |

| OCH3 (at C3) | Calculated Value | Calculated Value |

| NH | Calculated Value | - |

(Note: The values in this table are illustrative and would be populated with the results of actual GIAO-DFT calculations.)

4.2.2. FTIR Spectroscopy

The predicted vibrational spectrum will show characteristic peaks for the functional groups present in (2,3-Dimethoxybenzyl)methylamine.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H stretch | Calculated Value |

| Aromatic C-H stretch | Calculated Value |

| Aliphatic C-H stretch | Calculated Value |

| C=C aromatic stretch | Calculated Value |

| C-O stretch | Calculated Value |

| C-N stretch | Calculated Value |

(Note: The values in this table are illustrative and would be populated with the results of actual DFT frequency calculations.)

4.3. Electronic Properties and Reactivity

4.3.1. Frontier Molecular Orbitals

The HOMO is predicted to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, indicating that these are the most likely sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack under certain conditions. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.

4.3.2. NBO Analysis

NBO analysis is expected to reveal significant hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the Caryl-Cbenzyl bond, as well as between the oxygen lone pairs of the methoxy groups and the aromatic π-system. These interactions contribute to the overall stability of the molecule and influence the rotational barriers around the single bonds.

4.4. Mass Spectrometry Fragmentation

The predicted bond strengths and charge distribution from DFT and NBO analyses can be used to rationalize the fragmentation patterns observed in mass spectrometry. For benzylamines, a characteristic fragmentation is the cleavage of the Cbenzyl-N bond, leading to the formation of a stable benzyl or tropylium cation.[18][19][20] The presence of the methoxy groups will influence the stability of the resulting fragments and may lead to additional fragmentation pathways.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth characterization of (2,3-Dimethoxybenzyl)methylamine. By employing a suite of well-established computational methods, we can gain profound insights into its conformational preferences, spectroscopic properties, and electronic structure. This knowledge is invaluable for drug development professionals, as it provides a rational basis for understanding the molecule's potential biological activity and for designing analogues with improved properties. The integration of theoretical studies into the drug discovery pipeline is a critical step towards the efficient development of novel and effective therapeutics.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.

- Corminboeuf, C., Heine, T., & Weber, J. (2003). Hydrogen-bonded complexes of substituted anilines with HF: a theoretical study. Chemical Physics Letters, 371(3-4), 384-391.

- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A versatile and efficient metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.

- Gao, Y., et al. (2023). A novel protocol for the synthesis of secondary N-methylamines via reductive amination of aldehydes with N-Boc-N-methylamine has been developed, using Me2SiHCl as the reductant. The Journal of Organic Chemistry.

- Huckabee, B. K., & Jones, A. D. (2000). A Practical Synthesis of Enantiomerically Pure (R)- and (S)-N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595.

- Lavorato, C., et al. (2010). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 45(7), 772-780.

- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.

- Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for the accurate prediction of 1H and 13C NMR chemical shifts of organic molecules. Journal of Organic Chemistry, 74(19), 7254-7260.

- Tanaka, K., et al. (2019). Cp*Ir Complexes Bearing a 2-Picolinamide Moiety Effectively Catalyze a Direct Reductive Amination of Ketones to Give Primary Amines under Transfer Hydrogenation Conditions. The Journal of Organic Chemistry, 84(17), 10962–10977.

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094.

- Weinhold, F., & Landis, C. R. (2005). Valency and bonding: a natural bond orbital donor-acceptor perspective. Cambridge University Press.

- Wilson, E. B., Decius, J. C., & Cross, P. C. (1955).

- Zhang, S., et al. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters, 26(41), 7122–7127.

- Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(34), 19565-19573.

- Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.

- Schlosser, M., & Rausis, T. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(4), 549-556.

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]

- Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO 3.1 Program Manual. University of Wisconsin.

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital (NBO) Analysis - Tutorial Example. Retrieved from [Link]

- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

MassBank. (2016). Benzylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Retrieved from [Link]

-

Dr. Joaquin Barroso's Blog. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzilic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite Based on DFT Method. Retrieved from [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of HOMO, LUMO and chemical reactivity descriptors by DFT/B3LYP/6-311G-DFT. Retrieved from [Link]

-

eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR. Retrieved from [Link]

-

ACS Publications. (n.d.). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational (FT-Raman and FTIR) spectroscopic study, molecular structure, thermodynamic properties and non-linear optical properties of benzyl-3-oxopyperazine-1-carboxylate by density functional theory. Retrieved from [Link]

-

PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. irjweb.com [irjweb.com]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. NBO [cup.uni-muenchen.de]

- 16. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (2,3-Dimethoxybenzyl)methylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2,3-Dimethoxybenzyl)methylamine is a substituted benzylamine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. A thorough understanding of its solubility characteristics in organic solvents is paramount for its effective use in synthetic chemistry, purification processes, and formulation development. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of (2,3-Dimethoxybenzyl)methylamine based on its physicochemical properties and established principles of solute-solvent interactions. Furthermore, this guide furnishes a detailed experimental protocol for the empirical determination of its solubility, empowering researchers to validate and expand upon the theoretical framework presented.

Introduction to (2,3-Dimethoxybenzyl)methylamine: A Molecule of Interest

(2,3-Dimethoxybenzyl)methylamine, with a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol , is a secondary amine featuring a benzene ring substituted with two methoxy groups and a methylaminomethyl group. Its structural features, particularly the presence of both hydrophobic (the benzene ring) and hydrophilic (the amine and methoxy groups) moieties, confer upon it a nuanced solubility profile that is highly dependent on the nature of the solvent. The amine functional group also imparts basic properties, which can be leveraged to modulate its solubility in acidic solutions.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. For (2,3-Dimethoxybenzyl)methylamine, the key determinants of its solubility are:

-

Polarity: The presence of nitrogen and oxygen atoms introduces polarity to the molecule. The lone pair of electrons on the nitrogen atom of the secondary amine and on the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The N-H bond of the secondary amine can also act as a hydrogen bond donor. The topological polar surface area (TPSA) for the related primary amine, 2,3-dimethoxybenzylamine, is 44.5 Ų, suggesting a significant polar character that will influence its interaction with polar solvents.[1]

-

Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor is a critical factor in its solubility in protic solvents like alcohols.[1][2]

-

Van der Waals Forces: The aromatic ring and the methyl groups contribute to the non-polar character of the molecule, enabling interactions with non-polar solvents through London dispersion forces.

-

Basicity: As an amine, (2,3-Dimethoxybenzyl)methylamine is a weak base. This property is crucial as it can be protonated in acidic conditions to form a salt, which typically exhibits significantly higher solubility in polar solvents, including water.[3]

The computed XLogP3-AA value for the primary amine analog (2,3-dimethoxybenzylamine) is 0.7, indicating a relatively balanced hydrophilic-lipophilic character.[1] The addition of a methyl group in (2,3-Dimethoxybenzyl)methylamine is expected to slightly increase its lipophilicity.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of (2,3-Dimethoxybenzyl)methylamine in a range of organic solvents.

Polar Protic Solvents (e.g., Alcohols, Water)

-

Alcohols (e.g., Methanol, Ethanol): High solubility is anticipated in lower alcohols. These solvents can engage in hydrogen bonding with the amine and methoxy groups of the solute. Generally, amines are soluble in alcohols.[4]

-

Water: Moderate to low solubility is expected in neutral water. While the polar groups can interact with water molecules, the hydrophobic benzene ring and the overall carbon content will limit its solubility. The solubility of amines in water decreases with an increase in molar mass due to the larger hydrophobic alkyl/aryl part. However, due to its basicity, the solubility will be significantly enhanced in acidic aqueous solutions through the formation of a soluble ammonium salt.[2]

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)

-

Acetone, Acetonitrile: Good solubility is predicted in these solvents. They are polar enough to interact with the polar functionalities of (2,3-Dimethoxybenzyl)methylamine but lack the strong hydrogen bonding network of water that would oppose the dissolution of the hydrophobic parts of the molecule.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Excellent solubility is expected in these highly polar aprotic solvents, which are capable of solvating a wide range of organic molecules.

Non-Polar Solvents (e.g., Hexane, Toluene)

-

Hexane: Low solubility is anticipated in non-polar aliphatic hydrocarbons like hexane. The dominant intermolecular forces in hexane are weak London dispersion forces, which will not effectively overcome the stronger dipole-dipole interactions and potential hydrogen bonding within the solute.

-

Toluene: Moderate solubility is predicted in aromatic hydrocarbons like toluene. The aromatic ring of toluene can interact favorably with the benzene ring of (2,3-Dimethoxybenzyl)methylamine via π-π stacking interactions, enhancing its solubility compared to aliphatic hydrocarbons.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform)

-

Dichloromethane (DCM) and Chloroform: Good solubility is expected in these solvents. They have a moderate polarity and can act as weak hydrogen bond acceptors, allowing for effective solvation of the molecule.

The following table summarizes the predicted solubility of (2,3-Dimethoxybenzyl)methylamine in various organic solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amine and methoxy groups. |

| Water (neutral) | Low to Moderate | Limited by the hydrophobic aromatic ring. | |

| Water (acidic) | High | Formation of a soluble ammonium salt. | |

| Polar Aprotic | Acetone, Acetonitrile | Good | Favorable dipole-dipole interactions. |

| DMSO, DMF | Excellent | Strong polar interactions. | |

| Non-Polar | Hexane | Low | Mismatch in polarity and intermolecular forces. |

| Toluene | Moderate | Favorable π-π stacking interactions. | |

| Chlorinated | Dichloromethane, Chloroform | Good | Moderate polarity and weak hydrogen bond acceptance. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (2,3-Dimethoxybenzyl)methylamine.

Materials and Equipment

-

(2,3-Dimethoxybenzyl)methylamine (solid)[5]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of (2,3-Dimethoxybenzyl)methylamine.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (2,3-Dimethoxybenzyl)methylamine to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to achieve clear separation.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of (2,3-Dimethoxybenzyl)methylamine of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original solubility in the saturated solution by taking into account the dilution factor.

-

Conclusion

References

- BenchChem. (2025). Physical and chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine.

- PubChem. 2,3-Dimethoxybenzylamine. National Center for Biotechnology Information.

- Salah, A. Exp 3 Identification of amine.

- Tantishaiyakul, V. (2005). Prediction of the aqueous solubility of benzylamine salts using QSPR model. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 411-415.

- Chemistry LibreTexts. (2023). Advanced Properties of Amines.

- Solubility of Organic Compounds. (2023).

- Sigma-Aldrich. (2,3-dimethoxybenzyl)methylamine.

- CK-12 Foundation. (2026). Physical Properties of Amines.

- NCERT. Amines.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

Sources

molecular structure of (2,3-Dimethoxybenzyl)methylamine

An In-depth Technical Guide on the Molecular Structure of (2,3-Dimethoxybenzyl)methylamine

Foreword

(2,3-Dimethoxybenzyl)methylamine is a key organic intermediate whose structural nuances dictate its reactivity and utility in complex molecular synthesis. For researchers in medicinal chemistry and drug development, a granular understanding of this molecule's architecture is not merely academic; it is a prerequisite for rational design and predictable outcomes. This guide moves beyond a superficial overview to provide a deep, mechanistic exploration of the compound's structure, characterization, and theoretical underpinnings. We will dissect the causality behind experimental choices and provide robust, self-validating protocols, grounding our discussion in authoritative data.

Core Molecular Identity and Physicochemical Properties

(2,3-Dimethoxybenzyl)methylamine is a secondary amine featuring a benzyl scaffold substituted with two methoxy groups at the C2 and C3 positions. These seemingly simple substitutions introduce significant electronic and steric complexities that define the molecule's behavior.

The fundamental properties of this compound are summarized below. This data serves as the baseline for all subsequent analytical and experimental work.

Table 1: Chemical Identity of (2,3-Dimethoxybenzyl)methylamine

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | |

| Molecular Weight | 181.23 g/mol | |

| InChI Key | UKKGAJSVGVCQAJ-UHFFFAOYSA-N | |

| SMILES String | CNCc1cccc(OC)c1OC | |

| Physical Form | Solid |

Elucidation of the Molecular Architecture

The three-dimensional structure of (2,3-dimethoxybenzyl)methylamine is not static. Rotational freedom around key single bonds creates a dynamic conformational landscape. Understanding this landscape is critical for predicting how the molecule will interact with other reagents or biological targets.

Key Structural Features and Conformational Analysis

The molecule's geometry is primarily dictated by the interplay between the aromatic ring and its substituents. The ortho and meta methoxy groups donate electron density into the ring via resonance, while also imposing significant steric constraints. The most critical aspect of its structure is the rotational freedom around the C(aryl)-C(benzyl) and C(benzyl)-N bonds.

The diagram below illustrates these key rotational axes, which define the molecule's conformational possibilities.

Caption: Key rotatable bonds (τ₁ and τ₂) governing molecular conformation.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these rotations.[1][2] Such analyses reveal that the lowest-energy conformer is one that minimizes the steric clash between the ortho-methoxy group and the bulky methylamine substituent. This preferred orientation directly impacts the molecule's reactivity profile.

Spectroscopic Verification: A Multi-faceted Approach

No single technique can definitively characterize a molecule. A robust structural assignment relies on the congruent interpretation of data from multiple spectroscopic methods. The protocols and expected results described herein constitute a self-validating system for confirming the identity and purity of (2,3-dimethoxybenzyl)methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level connectivity map of the molecule.

-

¹H NMR: This technique reveals the number and type of protons and their neighboring environments. The asymmetry of the aromatic substitution pattern results in a complex multiplet for the three aromatic protons. The two methoxy groups are diastereotopic and should, in a high-resolution spectrum, appear as two distinct singlets.

-

¹³C NMR: This spectrum shows all unique carbon environments. Ten distinct signals are expected, corresponding to the 6 aromatic carbons, 2 methoxy carbons, the benzylic carbon, and the N-methyl carbon.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.8 – 7.1 | Multiplet | 3H, Ar-H |

| ~3.88 | Singlet | 3H, -OCH₃ | |

| ~3.85 | Singlet | 3H, -OCH₃ | |

| ~3.75 | Singlet | 2H, Ar-CH₂-N | |

| ~2.45 | Singlet | 3H, N-CH₃ | |

| ~1.5 (variable) | Broad Singlet | 1H, -NH | |

| ¹³C | 145 - 155 | Singlet | 2C, Ar-C-O |

| 110 - 135 | Singlet | 4C, Ar-C & Ar-CH | |

| ~55.9 | Singlet | 1C, -OCH₃ | |

| ~55.7 | Singlet | 1C, -OCH₃ | |

| ~50-55 | Singlet | 1C, Ar-CH₂-N | |

| ~35-40 | Singlet | 1C, N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Causality |

| N-H | 3300 - 3500 (weak, broad) | Stretch | Vibration of the secondary amine N-H bond. |

| C-H (Aromatic) | 3000 - 3100 | Stretch | sp² C-H bond vibration on the benzene ring. |

| C-H (Aliphatic) | 2850 - 3000 | Stretch | sp³ C-H bond vibrations from CH₂, CH₃ groups. |

| C=C (Aromatic) | 1450 - 1600 | Stretch | In-plane stretching of the aromatic ring framework. |

| C-O (Aryl Ether) | 1200 - 1275 (strong) | Asymmetric Stretch | Strong absorption due to the C-O bond of the methoxy groups. |

| C-N | 1020 - 1250 | Stretch | Vibration of the aliphatic amine C-N bond. |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.

-

Molecular Ion (M⁺): A peak at m/z = 181.23 is expected, confirming the molecular formula C₁₀H₁₅NO₂.

-

Key Fragmentation: The most characteristic fragmentation is the benzylic cleavage to form the highly stable 2,3-dimethoxybenzyl cation at m/z = 151. This fragment is often the base peak in the spectrum due to resonance stabilization provided by the aromatic ring and methoxy groups.

Synthesis Protocol: Reductive Amination

The most reliable and common laboratory synthesis of (2,3-dimethoxybenzyl)methylamine is the reductive amination of 2,3-dimethoxybenzaldehyde with methylamine. This two-step, one-pot process is efficient and high-yielding.

Synthetic Workflow Diagram

The logical flow of the synthesis involves the initial formation of an imine, which is then reduced in situ to the target secondary amine.

Caption: Step-wise logic of the reductive amination process.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is self-validating. The choice of sodium borohydride is critical; it is a mild reducing agent that selectively reduces the imine C=N bond without affecting the aromatic ring or aldehyde starting material, preventing over-reduction. Methanol is an ideal solvent as it readily dissolves the reactants and does not react with the borohydride under these conditions.

Materials:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Methylamine (40% solution in H₂O, 1.5 eq)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) (1.2 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Imine Formation:

-

Dissolve 2,3-dimethoxybenzaldehyde in methanol (~0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the methylamine solution dropwise at room temperature. The solution may turn slightly yellow.

-

Stir the mixture for 1 hour. The progress of imine formation can be monitored by TLC. Causality: This step allows the nucleophilic amine to attack the electrophilic aldehyde carbonyl, followed by dehydration to form the C=N double bond.

-

-

In-Situ Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction with the reducing agent.

-

Add sodium borohydride slowly in small portions. Vigorous gas evolution (H₂) will be observed. Causality: NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbon of the imine, reducing it to the secondary amine.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours to ensure complete reduction.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding 1M HCl until the bubbling ceases and the pH is acidic. This neutralizes excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add DCM to the remaining aqueous residue and basify by adding 1M NaOH until the pH is >10. This deprotonates the amine, making it soluble in the organic solvent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.

-

Conclusion

The molecular structure of (2,3-dimethoxybenzyl)methylamine is a product of the electronic and steric interplay of its constituent functional groups. Its identity is unequivocally confirmed through a synergistic application of NMR, IR, and mass spectrometry. The provided reductive amination protocol offers a reliable and mechanistically sound pathway for its synthesis. For the drug development professional, this comprehensive structural knowledge is the foundation upon which the design of novel, more complex chemical entities is built.

References

-

PubChem. 2,3-Dimethoxybenzylamine. National Center for Biotechnology Information. [Link][3]

-

SpectraBase. N-(2,3-dimethoxybenzyl)-3-methylaniline. Wiley-VCH. [Link][4]

-

Organic Syntheses. N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE.[Link][5]

-

ResearchGate. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.[Link][1]

-

ScienceDirect. Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors.[Link][2]

-

NIST Chemistry WebBook. 2,3-Dimethoxybenzyl alcohol. National Institute of Standards and Technology. [Link][6][7][8]

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,3-Dimethoxybenzyl alcohol [webbook.nist.gov]

- 7. 2,3-Dimethoxybenzyl alcohol [webbook.nist.gov]

- 8. 2,3-Dimethoxybenzyl alcohol [webbook.nist.gov]

The (2,3-Dimethoxybenzyl)methylamine Group: A Versatile Tool for Amine Protection in Complex Synthesis

Introduction: Navigating the Labyrinth of Amine Protection

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the judicious use of protecting groups is not merely a tactical choice but a cornerstone of synthetic strategy. Amines, with their inherent nucleophilicity and basicity, are often central to the biological activity of target molecules, yet they present a significant challenge during synthesis, readily participating in undesired side reactions. The ideal amine protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the final molecule.

Among the diverse arsenal of amine protecting groups, benzyl-type functionalities have long been favored for their robustness. The advent of electron-rich benzyl derivatives, such as the dimethoxybenzyl (DMB) group, has offered chemists a more nuanced level of control, allowing for deprotection under milder acidic or oxidative conditions compared to the parent benzyl group. While the 2,4-DMB and 4-methoxybenzyl (PMB) groups are well-documented, this guide focuses on the unique potential of the (2,3-dimethoxybenzyl)methylamine protecting group. The ortho- and meta-positioning of the methoxy groups in the 2,3-DMB moiety is anticipated to modulate its electronic properties and steric environment, potentially offering distinct advantages in terms of stability and selective cleavage.

This technical guide provides a comprehensive overview of the application of the (2,3-dimethoxybenzyl)methylamine group for amine protection, offering field-proven insights and detailed protocols for its introduction and removal.

Core Principles: Why Choose a Dimethoxybenzyl Protecting Group?

The utility of dimethoxybenzyl groups stems from the electronic enrichment of the aromatic ring by the methoxy substituents. This has two key consequences:

-

Acid Lability: The electron-donating nature of the methoxy groups stabilizes the benzylic carbocation that is formed upon acid-mediated cleavage. This increased stability allows for the use of milder acids, such as trifluoroacetic acid (TFA), for deprotection, preserving other acid-sensitive functionalities within the molecule.[1][2]

-

Oxidative Cleavage: The electron-rich aromatic ring is susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][3] This provides an orthogonal deprotection strategy, allowing for the selective removal of the DMB group in the presence of other acid-labile or hydrogenation-sensitive protecting groups.

The specific substitution pattern of the 2,3-DMB group is expected to influence its reactivity profile compared to its more common 2,4- and 3,4-isomers, potentially offering a unique balance of stability and cleavage kinetics.

Protection of Amines: The Reductive Amination Pathway

The introduction of the (2,3-dimethoxybenzyl)methyl group is most effectively achieved through reductive amination. This robust and widely used transformation involves the reaction of a primary or secondary amine with 2,3-dimethoxybenzaldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine.

Amine [label="Primary or Secondary Amine (R-NHR')"]; Aldehyde [label="2,3-Dimethoxybenzaldehyde"]; Imine [label="Imine/Iminium Ion Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃, NaBH₃CN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ProtectedAmine [label="N-(2,3-Dimethoxybenzyl) Protected Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Amine -> Imine [label="+"]; Aldehyde -> Imine; Imine -> ProtectedAmine [label="+"]; ReducingAgent -> ProtectedAmine; }

Figure 1: General workflow for the protection of amines via reductive amination.

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general guideline for the protection of a primary or secondary amine using (2,3-dimethoxybenzyl)methylamine. Optimization of the reducing agent, solvent, and reaction time may be necessary for specific substrates.

Materials:

-

Primary or secondary amine (1.0 equiv)

-

2,3-Dimethoxybenzaldehyde (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) or Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in anhydrous DCM or DCE.

-

Add 2,3-dimethoxybenzaldehyde to the solution. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid may be beneficial.

-

In a single portion, add the reducing agent (NaBH(OAc)₃ or NaBH₃CN). Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-